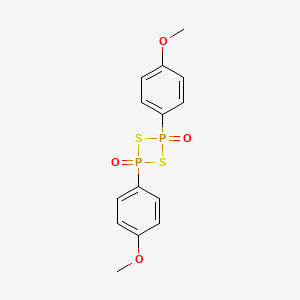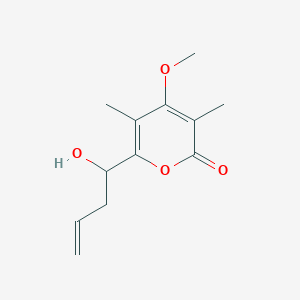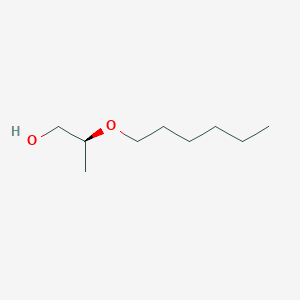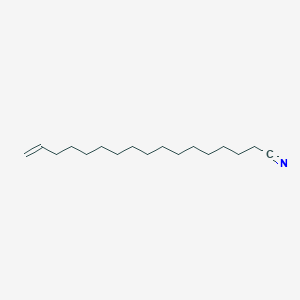
1-Iodo-4-methylpent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-methylpent-1-ene is an organic compound with the molecular formula C6H11I It is an alkene with an iodine atom attached to the first carbon of the pentene chain, and a methyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylpent-1-ene can be synthesized through several methods. One common approach involves the iodination of 4-methylpent-1-ene. This reaction typically requires the presence of a strong acid, such as hydroiodic acid (HI), and a catalyst to facilitate the addition of the iodine atom to the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-4-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 4-methylpent-1-ene, by the removal of the iodine atom and a hydrogen atom.
Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Substitution: Products include 4-methylpent-1-ol or 4-methylpentylamine.
Elimination: The major product is 4-methylpent-1-ene.
Addition: Products include 1,2-dihalo-4-methylpentane or 1-halo-4-methylpentane.
Aplicaciones Científicas De Investigación
1-Iodo-4-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-iodo-4-methylpent-1-ene in chemical reactions involves the interaction of the iodine atom and the double bond with various reagents. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
4-Methyl-1-pentene: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromo-4-methylpent-1-ene: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
1-Chloro-4-methylpent-1-ene: Less reactive than the iodo compound due to the stronger carbon-chlorine bond.
Uniqueness: 1-Iodo-4-methylpent-1-ene is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes the compound more reactive in nucleophilic substitution and elimination reactions, providing distinct advantages in synthetic applications.
Propiedades
Número CAS |
127462-36-6 |
|---|---|
Fórmula molecular |
C6H11I |
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
1-iodo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11I/c1-6(2)4-3-5-7/h3,5-6H,4H2,1-2H3 |
Clave InChI |
CAUHHKNNYZKYPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)









![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
